Diacerein vs. NSAIDs: Comparable Symptom Relief with Demonstrated Post-Treatment Carry-Over Effect
In a 16-week, randomized, double-blind trial comparing diacerein (100 mg/day) to piroxicam (20 mg/day) in patients with knee OA (N=171), both groups showed similar pain reduction. However, after treatment discontinuation, a significant and sustained 'carry-over' effect was observed for diacerein, while pain in the piroxicam group returned [1].
| Evidence Dimension | Sustained Symptom Relief After Discontinuation (Pain WOMAC A) |
|---|---|
| Target Compound Data | Week 24: -69.5% (±33.7%) reduction from baseline |
| Comparator Or Baseline | Piroxicam 20mg/day: Week 24: -26.8% (±60.6%) reduction from baseline |
| Quantified Difference | 42.7% greater reduction in pain for Diacerein at 8 weeks post-treatment |
| Conditions | Randomized, double-blind, parallel-group study; 16-week treatment, 8-week treatment-free follow-up |
Why This Matters
This evidence supports selection where a durable, disease-modifying effect is prioritized over purely symptomatic, short-term relief, distinguishing Diacerein from fast-acting NSAIDs.
- [1] Louthrenoo W, Nilganuwong S, Aksaranugraha S, Asavatanabodee P, Saengnipanthkul S. The efficacy, safety and carry-over effect of diacerein in the treatment of painful knee osteoarthritis: a randomised, double-blind, NSAID-controlled study. Osteoarthritis Cartilage. 2007 Jun;15(6):605-12. View Source
